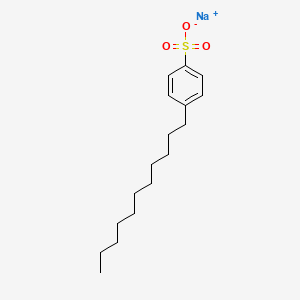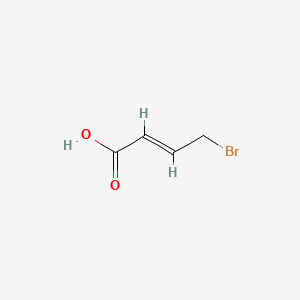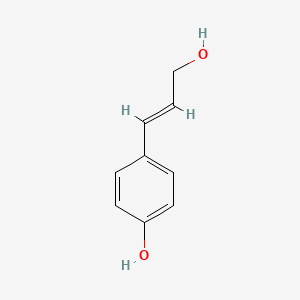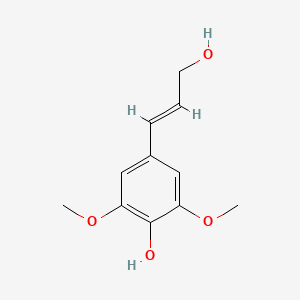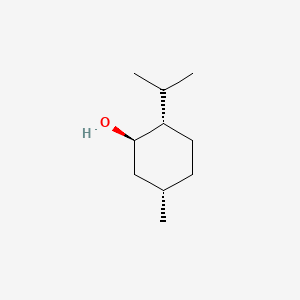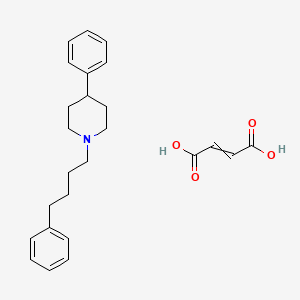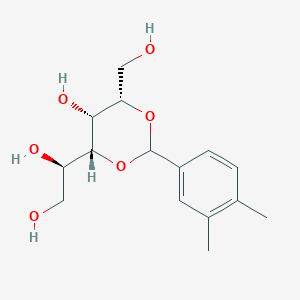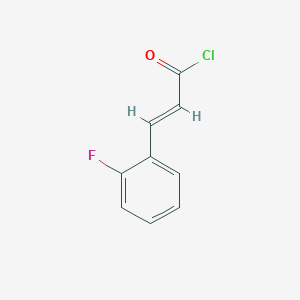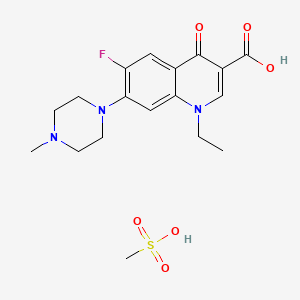
Pefloxacin mesylate
Vue d'ensemble
Description
Le Pegfilgrastim est une forme PEGylée de l'analogue du facteur de stimulation des colonies de granulocytes (G-CSF) humain recombinant, le filgrastim. Il est principalement utilisé pour stimuler la production de globules blancs (neutrophiles) afin de réduire le risque d'infection chez les patients recevant une chimiothérapie . Le Pegfilgrastim a une demi-vie plus longue que le filgrastim, ce qui permet des administrations moins fréquentes .
Applications De Recherche Scientifique
Pegfilgrastim has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce the incidence of febrile neutropenia in patients undergoing chemotherapy, thereby improving their overall survival and quality of life . Pegfilgrastim is also used in research studies to understand the mechanisms of neutrophil production and function .
Mécanisme D'action
Target of Action
Pefloxacin mesylate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA. DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound disrupts the transcription and replication of bacterial DNA, thereby inhibiting cell division .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the separation of replicated DNA, leading to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, disrupting the normal life cycle of the bacteria .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, and its elimination half-life ranges from 6.2 to 12.4 hours . It is metabolized in the liver and excreted mostly through renal and also biliary routes . This compound demonstrates high bioavailability and good penetration of tissue and body fluids . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of the drug, effectively killing the bacteria and treating the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, interactions with other compounds at hepatic (e.g., theophylline and cimetidine) and gastrointestinal (e.g., antacids) sites can affect its action . Furthermore, the presence of liver insufficiency or age-related changes can alter the drug’s pharmacokinetics, necessitating dosage adjustments .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and proliferation . The compound interacts with bacterial enzymes, proteins, and other biomolecules, disrupting their normal functions and leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and transcription, leading to cell death in bacteria . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal functions of bacterial enzymes and proteins . This disruption ultimately leads to the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . By binding to these enzymes, this compound prevents them from performing their normal functions, leading to the inhibition of bacterial cell division and proliferation . This mechanism of action is crucial for the compound’s antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its antibacterial activity for extended periods . It can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including the inhibition of bacterial growth and proliferation . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and proliferation without causing significant adverse effects . At higher doses, this compound can cause toxic or adverse effects, including damage to the liver and kidneys . Threshold effects have been observed, where the compound’s effectiveness increases with higher doses up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its metabolism and excretion . The compound is metabolized in the liver, where it undergoes various chemical reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The compound’s metabolites are then excreted through the kidneys and bile . These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound is well absorbed by the oral route and is distributed to most organs and tissues, with higher concentrations observed in the liver, kidneys, and lungs . This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Binding proteins and transporters, such as albumin, play a role in the compound’s distribution within the body . The compound’s localization and accumulation in specific tissues are crucial for its antibacterial activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound primarily localizes in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its ability to inhibit bacterial DNA replication and transcription, leading to bacterial cell death .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Pegfilgrastim est synthétisé par l'attachement covalent d'un groupement de polyéthylène glycol (PEG) à l'extrémité N-terminale du filgrastim. Le processus de PEGylation implique la réaction du filgrastim avec un réactif PEG dans des conditions contrôlées. La réaction de PEGylation est généralement réalisée dans un tampon aqueux à un pH et une température spécifiques pour garantir une efficacité de conjugaison optimale .
Méthodes de production industrielle : La production industrielle de Pegfilgrastim implique la technologie de l'ADN recombinant pour produire du filgrastim dans des cellules bactériennes, suivie d'une PEGylation. Le processus comprend les étapes de fermentation, de purification, de PEGylation et de purification finale pour obtenir le produit souhaité avec une pureté et une activité élevées .
Analyse Des Réactions Chimiques
Types de réactions : Le Pegfilgrastim subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le processus de PEGylation lui-même est une forme de réaction de substitution où le groupement PEG est attaché à la protéine .
Réactifs et conditions courants : Les réactifs courants utilisés dans le processus de PEGylation comprennent les dérivés de succinimide du polyéthylène glycol. Les conditions de réaction impliquent généralement un pH et une température contrôlés pour garantir une conjugaison efficace .
Principaux produits formés : Le principal produit formé à partir de la réaction de PEGylation est le Pegfilgrastim, qui est un conjugué de filgrastim et de polyéthylène glycol. Le processus de PEGylation améliore la stabilité et la demi-vie de la protéine, ce qui la rend plus adaptée à une utilisation thérapeutique .
Applications de la recherche scientifique
Le Pegfilgrastim a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé pour réduire l'incidence de la neutropénie fébrile chez les patients recevant une chimiothérapie, améliorant ainsi leur survie globale et leur qualité de vie . Le Pegfilgrastim est également utilisé dans des études de recherche pour comprendre les mécanismes de production et de fonction des neutrophiles .
Mécanisme d'action
Le Pegfilgrastim exerce ses effets en se liant au récepteur du G-CSF sur les cellules hématopoïétiques, stimulant la prolifération, la différenciation et l'activation des neutrophiles . La PEGylation du filgrastim augmente sa demi-vie, ce qui permet une stimulation soutenue de la production de neutrophiles . Les cibles moléculaires impliquées dans ce processus comprennent le récepteur du G-CSF et les voies de signalisation en aval qui régulent la production et la fonction des neutrophiles .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au Pegfilgrastim comprennent le filgrastim, le lipegfilgrastim et d'autres analogues du G-CSF .
Comparaison : Comparé au filgrastim, le Pegfilgrastim a une demi-vie plus longue et nécessite des administrations moins fréquentes, ce qui le rend plus pratique pour les patients . Le lipegfilgrastim est une autre forme PEGylée du filgrastim avec une demi-vie encore plus longue que le Pegfilgrastim . L'avantage unique du Pegfilgrastim réside dans son équilibre entre l'efficacité et la commodité de l'administration, ce qui en fait un choix privilégié pour de nombreux patients recevant une chimiothérapie .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pefloxacin mesylate involves the reaction of Pefloxacin with methanesulfonic acid to form the mesylate salt.", "Starting Materials": [ "Pefloxacin", "Methanesulfonic acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Pefloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 9-10.", "Methanesulfonic acid is added dropwise to the solution while stirring at room temperature.", "The resulting mixture is stirred for 1 hour at room temperature.", "The precipitate is filtered and washed with water.", "The product is dissolved in ethanol and the solution is filtered.", "The solvent is removed under reduced pressure to obtain Pefloxacin mesylate as a white solid." ] } | |
Numéro CAS |
208265-92-3 |
Formule moléculaire |
C27H46N4O19 |
Poids moléculaire |
730.7 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
Clé InChI |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
SMILES canonique |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
Numéros CAS associés |
70458-92-3 (Parent) |
Solubilité |
Water-soluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





